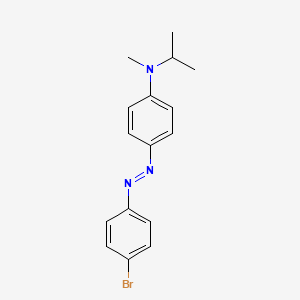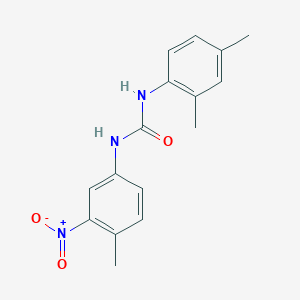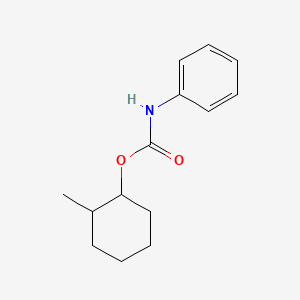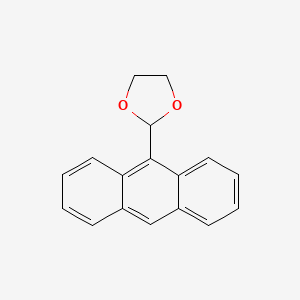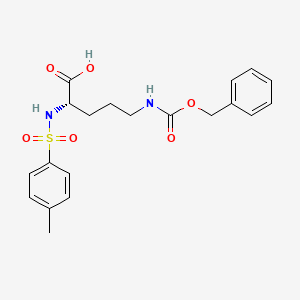
Ornithine Sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ornithine Sulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides have been widely studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ornithine Sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another common method involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases .
Industrial Production Methods
The industrial production of this compound typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is widely used due to its simplicity and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Ornithine Sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thiols, amines, and sulfonyl chlorides. The reactions are typically carried out under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from the reactions of this compound include sulfenamides, sulfinamides, and sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and polymers .
Applications De Recherche Scientifique
Ornithine Sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ornithine Sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Ornithine Sulfonamide can be compared with other similar compounds, such as:
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds and have applications in various fields.
Sulfonamides: These compounds are widely used as antibacterial agents and have diverse biological activities.
This compound is unique due to its specific structure and the diverse range of applications it offers in different fields.
Propriétés
Numéro CAS |
110414-90-9 |
|---|---|
Formule moléculaire |
C20H24N2O6S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
Clé InChI |
OZSAGZLRQMVNHG-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)

